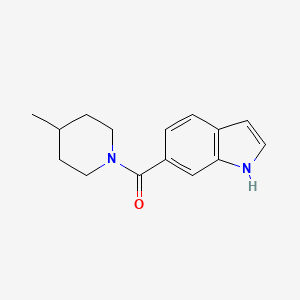

(1H-indol-6-yl)(4-methylpiperidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of (1H-indol-6-yl)(4-methylpiperidin-1-yl)methanone typically involves the reaction of an indole derivative with a piperidine derivative under specific reaction conditions. The synthetic route may include steps such as:

Formation of the Indole Derivative: This can be achieved through various methods, including Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Formation of the Piperidine Derivative: This can be synthesized through the hydrogenation of pyridine or by the reduction of piperidone.

Coupling Reaction: The indole and piperidine derivatives are then coupled using a suitable coupling agent, such as a carbodiimide, to form the desired compound.

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reaction conditions to meet production demands.

Análisis De Reacciones Químicas

(1H-indol-6-yl)(4-methylpiperidin-1-yl)methanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens, alkylating agents, and acylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Structural Characteristics

The compound consists of three main components:

- Indole Ring : Known for its presence in many bioactive compounds, contributing to neuropharmacological effects.

- Piperidine Moiety : Associated with analgesic and anti-inflammatory properties.

- Substituents : The specific substitution pattern on the indole ring enhances interactions with biological targets.

Medicinal Chemistry

Therapeutic Potential :

Research indicates that (1H-indol-6-yl)(4-methylpiperidin-1-yl)methanone may serve as a therapeutic agent due to its unique structure and biological activity. It has been studied for its potential as a histamine H3 receptor antagonist , which is significant for treating conditions such as obesity, cognitive disorders, and sleep regulation .

Case Studies :

- Histamine H3 Receptor Antagonism : The compound's ability to antagonize histamine H3 receptors has been linked to various therapeutic effects. This receptor plays a crucial role in neurotransmission and immune responses, making it a target for drug development aimed at treating neurological and metabolic disorders .

- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory and analgesic properties, suggesting that this compound may exhibit similar pharmacological profiles.

Biological Studies

The compound has been utilized in various biological studies focusing on:

- Receptor Binding Studies : These studies assess the binding affinity of the compound to specific receptors, elucidating its mechanism of action and potential therapeutic effects.

- Enzyme Inhibition : Investigations into how the compound inhibits specific enzymes can provide insights into its pharmacodynamic properties .

Chemical Biology

In chemical biology, this compound serves as a probe for studying protein-ligand interactions. Its structural complexity allows researchers to explore how it interacts with various biological macromolecules, potentially leading to the discovery of new therapeutic agents.

Industrial Applications

The compound is also being explored for its utility in:

- Synthesis of Complex Organic Molecules : Its structure can be leveraged as an intermediate in pharmaceutical manufacturing processes.

- Development of New Therapeutic Agents : The unique structural characteristics allow it to serve as a scaffold for designing new drugs targeting other receptors or enzymes .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential therapeutic agent targeting histamine H3 receptors; anti-inflammatory properties. |

| Biological Studies | Receptor binding studies; enzyme inhibition assessments. |

| Chemical Biology | Probe for studying protein-ligand interactions. |

| Industrial Applications | Intermediate in pharmaceutical synthesis; scaffold for new drug development. |

Mecanismo De Acción

The mechanism of action of (1H-indol-6-yl)(4-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to the modulation of signaling pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes such as proliferation, differentiation, and apoptosis.

Comparación Con Compuestos Similares

(1H-indol-6-yl)(4-methylpiperidin-1-yl)methanone can be compared with other similar compounds, such as:

Indole Derivatives: Compounds that contain the indole moiety, such as tryptophan and serotonin, which are known for their biological activities.

Piperidine Derivatives: Compounds that contain the piperidine ring, such as piperine and piperidine itself, which are used in various chemical and pharmaceutical applications.

The uniqueness of this compound lies in its specific combination of the indole and piperidine moieties, which may confer unique biological and chemical properties.

Actividad Biológica

(1H-indol-6-yl)(4-methylpiperidin-1-yl)methanone is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by the indole and piperidine moieties, is being investigated for its potential applications in treating various diseases, particularly in oncology and neurology.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes an indole ring, which is known for its role in various biological processes, and a piperidine ring that enhances the compound's pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Receptor Binding : The compound acts as a histamine H3 receptor antagonist, which plays a crucial role in neurotransmission and could be beneficial in treating neurological disorders.

- Enzyme Inhibition : It may inhibit certain enzymes involved in critical biochemical pathways, leading to modulation of cellular processes such as apoptosis and proliferation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

- In Vitro Studies : In cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer), this compound demonstrated significant inhibition of cell growth. The compound induced apoptosis at concentrations as low as 1.0 μM, enhancing caspase activity significantly .

| Cell Line | IC50 (μM) | Apoptosis Induction |

|---|---|---|

| MDA-MB-231 | 10.0 | Yes |

| HepG2 | 6.5 | Yes |

Antimicrobial Activity

The compound has shown antimicrobial properties against various pathogens:

- Mycobacterium tuberculosis : It exhibited promising activity with a minimum inhibitory concentration (MIC) lower than 20 μM, indicating potential as an anti-tubercular agent .

| Pathogen | MIC (μM) |

|---|---|

| Mycobacterium tuberculosis | <20 |

| Staphylococcus aureus | 15 |

| Escherichia coli | 25 |

Case Studies

Several case studies have documented the efficacy of this compound:

- Study on Breast Cancer Cells : A study conducted on MDA-MB-231 cells revealed that treatment with this compound resulted in significant morphological changes indicative of apoptosis. The enhancement of caspase activity further confirmed its apoptotic effects .

- Antimicrobial Screening : In a high-throughput screening against Mycobacterium tuberculosis, this compound was one of the top hits, demonstrating effective inhibition at low concentrations, thus highlighting its potential for further development as an anti-tubercular drug .

Propiedades

IUPAC Name |

1H-indol-6-yl-(4-methylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c1-11-5-8-17(9-6-11)15(18)13-3-2-12-4-7-16-14(12)10-13/h2-4,7,10-11,16H,5-6,8-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDEWUSCCSCKHFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=CC3=C(C=C2)C=CN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.